5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione
説明
Historical Development of TZD Compounds
The TZD scaffold was first investigated in the early 1980s with the discovery of ciglitazone , a prototype insulin sensitizer. Despite its antihyperglycemic efficacy, hepatotoxicity led to its withdrawal, prompting the development of successors like troglitazone (1988) and rosiglitazone (1999). Structural modifications at the N-3 and C-5 positions of the TZD core enabled the creation of safer analogs, such as pioglitazone , which remains clinically relevant despite concerns about weight gain and edema.
Table 1: Key TZD Derivatives and Their Developmental Timeline
| Compound | Year Introduced | Clinical Outcome |
|---|---|---|
| Ciglitazone | 1980 | Withdrawn (hepatotoxicity) |
| Troglitazone | 1988 | Withdrawn (hepatotoxicity) |
| Rosiglitazone | 1999 | Restricted use (cardiotoxicity) |
| Pioglitazone | 1999 | Active (with safety monitoring) |
Pharmacological Significance of TZD Scaffolds
TZDs primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor regulating glucose and lipid metabolism. Beyond antidiabetic effects, TZDs exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, 2,4-thiazolidinedione-rhodanine hybrids demonstrate antibacterial activity by inhibiting phosphoinositide 3-kinase γ, while 5-arylidene-TZDs show antiproliferative effects in cancer models. The scaffold’s versatility stems from its ability to accommodate diverse substituents, enabling target-specific optimization.
Emergence of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione as a Research Focus
The introduction of a 3-phenoxybenzyl group at the C-5 position of TZD marked a strategic shift toward enhanced PPAR-γ selectivity and metabolic stability. Patent literature highlights phenoxyphenyl-TZD hybrids as potent PPAR-γ agonists with improved pharmacokinetic profiles. Specifically, 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione (CAS: 304895-07-6) has been synthesized via condensation reactions involving 3-phenoxybenzaldehyde and thiazolidine-2,4-dione precursors. Molecular docking studies suggest that the phenoxybenzyl moiety enhances hydrophobic interactions with PPAR-γ’s ligand-binding domain, potentially reducing off-target effects.
Current Research Landscape and Academic Interest
Recent studies prioritize structural hybridization to mitigate the limitations of classical TZDs. For example, 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione derivatives have been evaluated for dual PPAR-α/γ agonism to address both hyperglycemia and dyslipidemia. Computational analyses, including molecular dynamics simulations, predict stable binding modes for these compounds, with free energy values comparable to pioglitazone. Additionally, synthetic efforts focus on introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as evidenced by derivatives like 5-[3-(trifluoromethyl)benzyl]-TZD .
特性
IUPAC Name |
5-[(3-phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-15-14(21-16(19)17-15)10-11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZZBCMZOCJIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione typically involves the reaction of 3-phenoxybenzyl chloride with thiazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the phenoxybenzyl group.
科学的研究の応用
Pharmacological Properties
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione. Research indicates that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways.
- Mechanism of Action : Thiazolidinediones are known to modulate pathways involved in cell proliferation and apoptosis. For instance, compounds have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis in a dose-dependent manner .
Table 1: Anticancer Activity of Thiazolidinedione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione | MCF-7 | TBD | Induces apoptosis |
| 5-(4-Hydroxybenzylidene)-thiazolidine-2,4-dione | MDA-MB-231 | TBD | Inhibits proliferation |
| 5-Benzylidene-thiazolidine-2,4-dione | HT-29 | TBD | VEGFR-2 inhibition |
1.2 Metabolic Disorders
Thiazolidinediones are well-known for their role in managing type 2 diabetes by improving insulin sensitivity. The derivatives have been investigated for their effects on mitochondrial function and glucose metabolism.
- In Vivo Studies : In Drosophila models, certain thiazolidinediones demonstrated improved survival rates and metabolic regulation under high-fat diet conditions, suggesting potential as therapeutic agents for metabolic disorders .
Synthesis and Characterization
The synthesis of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione involves several steps that can be optimized using green chemistry principles. Recent studies employed deep eutectic solvents to enhance reaction efficiency while minimizing environmental impact .
Table 2: Synthesis Parameters for Thiazolidinedione Derivatives
| Reaction Components | Yield (%) | Conditions |
|---|---|---|
| Thiazolidine precursor + Phenoxybenzaldehyde | TBD | Reflux in ethanol |
| Catalysts used | TBD | Deep eutectic solvents |
Computational Studies
Computational methods such as Density Functional Theory (DFT) and molecular docking studies have been employed to predict the pharmacological profiles of thiazolidinedione derivatives.
- Molecular Docking : Studies indicate that the compound exhibits strong binding affinities for key targets involved in cancer progression and metabolic regulation, such as EGFR and VEGFR-2 .
Table 3: Computational Insights on Binding Affinities
Case Studies
Several case studies have documented the efficacy of thiazolidinediones in clinical settings:
- Breast Cancer Treatment : A study showed that specific thiazolidinedione derivatives significantly reduced tumor size in animal models while sparing normal cells from cytotoxic effects .
- Diabetes Management : Clinical trials have indicated that thiazolidinediones improve glycemic control in patients with type 2 diabetes without significant adverse effects on weight or cardiovascular health .
作用機序
The mechanism of action of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Comparison of Thiazolidinedione Derivatives
Key Observations
Substituent Effects on Activity: Electron-Donating Groups: Methoxy (e.g., 5-(3-methoxybenzylidene)-TZD) enhances LOX inhibition (84.2%) compared to hydroxy groups (23.0%), likely due to increased lipophilicity and stability . Halogenation: Bromine or fluorine substitution (e.g., 5-(4-bromobenzylidene)-TZD) improves cellular uptake and target binding in cancer models but may introduce toxicity concerns . Phenoxy vs. Benzylidene: The 3-phenoxybenzyl group in the target compound differs from benzylidene analogs by lacking a conjugated double bond.
Anticancer Mechanisms: Compounds like 5-(3-phenylpropylidene)-TZD inhibit Raf/MEK/ERK and PI3K/Akt pathways, critical for cancer cell proliferation . The 3-phenoxybenzyl group may similarly target metabolic enzymes or kinases.
Antidiabetic Potential: TZDs with arylidene substituents (e.g., 5-{[2-(4-alkyl/aryl)-6-arylimidazo[1,2][1,3,4]thiadiazol-5-yl]methylene}-TZD) exhibit antidiabetic activity via alloxan-induced tail-tipping models, with naphthyl/coumarinyl groups enhancing potency . The 3-phenoxybenzyl group’s bulkiness may improve binding to PPAR-γ or PTP-1B.
生物活性
5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione is a compound belonging to the thiazolidinedione class, which has garnered attention for its diverse biological activities. This article synthesizes information from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the thiazolidine-2,4-dione core structure, modified with a phenoxybenzyl group at the 5-position. This modification is crucial for enhancing its biological activity. The synthesis typically involves a series of reactions including alkylation and condensation, yielding derivatives with varied substituents that influence their pharmacological properties.
1. Anticancer Activity
Research indicates that thiazolidinedione derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Signaling Pathways : Compounds have been reported to inhibit key signaling pathways such as Raf/MEK/ERK and PI3K/Akt, which are crucial in cancer cell survival and proliferation .
- Cytotoxic Effects : In vitro studies demonstrate potent cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (non-small cell lung cancer), with IC50 values in the micromolar range .
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinediones are notable. Compounds similar to 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione have shown activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests potential applications in treating bacterial infections.
3. Anti-inflammatory Activity
Thiazolidinedione derivatives are also recognized for their anti-inflammatory effects. They inhibit lipoxygenase enzymes involved in inflammatory processes. Research has demonstrated that these compounds can reduce lipid peroxidation and modulate inflammatory pathways, thereby providing a therapeutic avenue for conditions characterized by chronic inflammation .
The biological activities of 5-(3-Phenoxybenzyl)-1,3-thiazolane-2,4-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes like aldose reductase and lipoxygenase, which play roles in metabolic disorders and inflammation .
- Gene Expression Modulation : It influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .
Case Studies and Research Findings
A selection of studies highlights the compound's potential:
| Study | Findings |
|---|---|
| Beharry et al. (2009) | Identified enzyme inhibition properties related to metabolic disorders. |
| Liu et al. (2010) | Demonstrated dual inhibition of cancer signaling pathways in vitro. |
| Avupati et al. (2018) | Reported significant anti-inflammatory effects through lipoxygenase inhibition. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
